4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
4-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a pyridin-3-ylmethylamine moiety. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity . The pyridinylmethyl substituent introduces a heteroaromatic system, which may contribute to hydrogen bonding or π-π stacking interactions.
Properties
IUPAC Name |
4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c16-15(17)11-3-5-12(6-4-11)20(18,19)14-9-10-2-1-7-13-8-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKDMAHPWRIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Oxidation: Potassium permanganate, water or acetone as solvent.
Major Products Formed
Reduction: 4-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The nitro group may also contribute to its biological activity by undergoing bioreductive activation, forming reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
4-Nitro-N-(2-trichloromethylquinazolin-4-yl)benzenesulfonamide
- Substituent : Quinazolin-4-yl with a trichloromethyl group.
- The trichloromethyl group enhances lipophilicity compared to the pyridinylmethyl group in the target compound.
- Physicochemical Properties: Melting point (250°C) is notably higher than other analogs, likely due to enhanced crystallinity from the trichloromethyl group .
4-Nitro-N-(2-phenoxyphenyl)benzenesulfonamide (8)
- Substituent: 2-Phenoxyphenyl group.
- Key Differences: The phenoxy group introduces an ether linkage, enabling hydrogen bond acceptance. The absence of a nitrogen heterocycle reduces basicity compared to the pyridinylmethyl group.
N-(2-Aminophenyl)-4-nitro-N-(4-phenylbut-3-yn-2-yl)benzenesulfonamide
- Substituent: Aminophenyl and phenylbutynyl groups.
- Key Differences: The amino group increases hydrogen bonding capacity, while the phenylbutynyl group introduces alkyne reactivity (e.g., cycloadditions). This compound’s lower yield (43%) suggests synthetic challenges compared to simpler analogs .
4-Nitro-N-(o-tolyl)benzenesulfonamide (1m)
- Substituent : o-Tolyl group.
- Its lower melting point (152°C) reflects weaker intermolecular forces compared to halogenated analogs .
Physicochemical and Spectroscopic Comparisons
Reactivity and Functionalization
- Alkyne-Containing Analogs : Compounds like 4-nitro-N-(3-methylbut-2-en-1-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide (CAS: 1147121-55-8) may undergo cycloaddition or polymerization due to unsaturated bonds .
Biological Activity
4-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O4S
- Molecular Weight : 284.30 g/mol
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, revealing its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. A study reported that it showed notable inhibition against Staphylococcus aureus and Klebsiella pneumoniae.
| Bacterial Strain | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 80.69% |
| Klebsiella pneumoniae | 79.46% |
These results suggest that the compound may interfere with bacterial growth by inhibiting key metabolic pathways, possibly through enzyme inhibition mechanisms similar to those observed in other benzenesulfonamides .
Antifungal Activity
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies have shown moderate efficacy against common fungal pathogens, making it a candidate for further exploration in antifungal therapies.
Anticancer Activity
One of the most promising aspects of this compound is its potential anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The compound led to a significant increase in Annexin V-FITC positive cells, indicating enhanced apoptotic activity.
| Cell Line | Apoptosis Induction (%) |
|---|---|
| MDA-MB-231 | 22-fold increase |
This apoptosis induction suggests that the compound may target specific pathways involved in cancer cell survival and proliferation .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, studies have shown that similar compounds can inhibit carbonic anhydrases (CAs), which play critical roles in tumor growth and bacterial metabolism . Molecular docking studies suggest favorable binding interactions with these targets, providing insights into its potential therapeutic applications.
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound:
- Enzyme Inhibition : A study demonstrated that related sulfonamides could inhibit carbonic anhydrase IX with high selectivity, suggesting similar potential for this compound.
- Cellular Uptake Studies : Utilizing HPLC methods, researchers tracked the cellular uptake of the compound in MDA-MB-231 cells, confirming effective internalization and subsequent biological activity.
- Antibacterial Efficacy : Comparative studies showed that this compound outperformed several standard antibiotics in inhibiting bacterial growth at lower concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
